Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol is a heterocyclic compound characterized by a fused triazole structure. This compound plays a significant role in various fields of research due to its unique molecular architecture and potential biological activities. It is classified under triazole derivatives, which are known for their diverse applications in medicinal chemistry and materials science.
The compound is cataloged with the Chemical Abstracts Service number 374088-62-7 and is recognized for its structural complexity involving multiple nitrogen atoms within the triazole rings. Its classification as a thiol indicates the presence of a sulfur atom bonded to a hydrogen atom, which contributes to its reactivity and biological properties.
The synthesis of diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol typically involves several synthetic routes. One prevalent method includes the cyclization of diphenylamine with thiocarbohydrazide under specific catalytic conditions. This reaction facilitates the formation of the triazole ring through a series of steps:
Optimizing reaction conditions such as temperature, solvent choice, and time can significantly enhance yield and purity.
Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol features a complex molecular structure that can be represented by its InChI key: InChI=1S/C15H11N5S/c21-15-17-16-14-19(12-9-5-2-6-10-12)13(18-20(14)15)11-7-3-1-4-8-11/h1-10H,(H,17,21)
. The molecule consists of:
The structural complexity allows for various interactions with biological targets.
Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol can undergo several chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry .
The mechanism of action for diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol involves its interaction with biological targets through its thiol and triazole groups. These functional groups allow for:
Such interactions can lead to various biological effects depending on the pathways involved .
Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol exhibits notable physical properties:
Chemical properties include:
These properties make it suitable for various applications in research .
Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol has several applications across different scientific domains:
Research continues to explore its potential as an inhibitor for various enzymes and its role in drug discovery .
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3